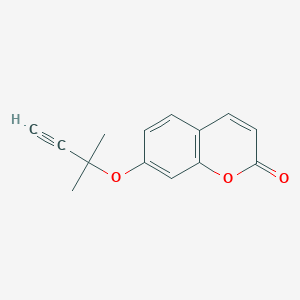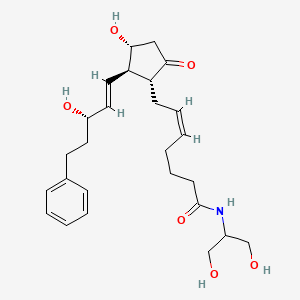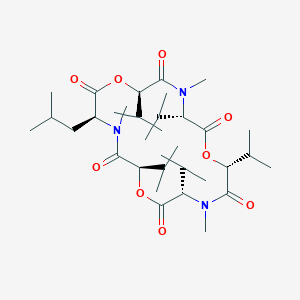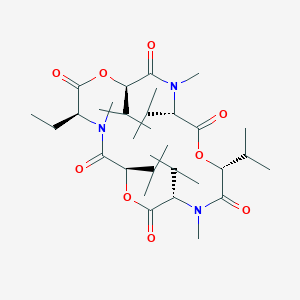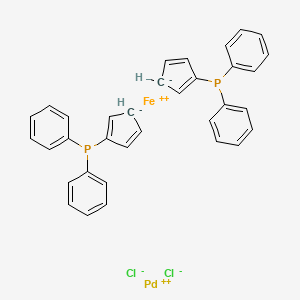
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such complex organometallic compounds often involves the careful orchestration of metal-ligand interactions under controlled conditions. While specific details on the synthesis of this exact compound are scarce, analogous syntheses suggest the use of palladium and rhodium-catalyzed cyclization of dienes, as seen in the formation of cyclopentenes from 1,6-, 1,7-, and 1,8-dienes under catalytic conditions (Grigg et al., 1984). Such processes hint at the possible pathways for assembling complex structures involving cyclopentadienyl and diphenylphosphane motifs.
Molecular Structure Analysis
The molecular structure of complexes related to this compound often features coordination geometries that are dictated by the metal centers and the ligands involved. For instance, palladium(II) complexes with phosphine ligands can exhibit square planar or tetrahedral geometries, influencing the compound's reactivity and physical properties. X-ray crystallography of related compounds provides insight into these structures, revealing intricate details about bonding and geometry (Mernyi et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride" is likely influenced by the presence of metal centers and the ligand framework. Such compounds participate in a variety of catalytic processes, including but not limited to, cross-coupling reactions, where the palladium center plays a crucial role in facilitating the formation of carbon-carbon bonds. The ligand's structure, particularly the cyclopentadienyl and diphenylphosphane groups, can modulate the electronic properties of the metal center, thereby affecting the catalytic activity (Xu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs)
Transition-metal phosphors with cyclometalating ligands, including compounds similar to the specified one, have been extensively studied for their applications in OLEDs. These compounds are highly emissive in both fluid and solid states at room temperature, making them suitable for use in phosphorescent displays and illumination devices. The ability to fine-tune the emission wavelength across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions has been a significant area of research, contributing to the development of efficient and versatile OLED materials (Chi & Chou, 2010).
Flame Retardancy
Cyclotriphosphazene compounds, which share structural similarities with the specified compound, have been investigated for their flame retardancy and dielectric properties. These compounds exhibit high flame-retardant character due to the presence of active elements in their structure, making them potential candidates for use in fire-resistant materials and applications (Usri, Jamain, & Makmud, 2021).
Drug Design
Organodiselenides, a class of compounds related to the specified phosphane compound, have garnered interest in medicinal chemistry for their bioactive properties and potential as drug candidates. These compounds have been explored for their antioxidant activity, mimicking the action of glutathione peroxidase, an enzyme that controls oxidative stress in cells. This research has implications for the design of novel therapeutics targeting oxidative stress-related diseases (Dalla Tiezza, Ribaudo, & Orian, 2019).
Catalysis
The specified compound's structural features, including the phosphane and transition metal components, suggest its potential in catalysis, particularly in cross-coupling reactions. Diphosphine ligands, for instance, have been shown to significantly affect the efficiency of C-C and C-X bond-forming reactions catalyzed by palladium, with wide bite angle ligands facilitating reductive elimination. This highlights the compound's potential role in developing new catalytic processes for organic synthesis (Birkholz, Freixa, & van Leeuwen, 2009).
Eigenschaften
CAS-Nummer |
72287-26-4 |
|---|---|
Produktname |
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |
Molekularformel |
C₃₄H₂₈FeP₂ ·PdCl₂ |
Molekulargewicht |
731.7 |
IUPAC-Name |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |
Synonyme |
(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



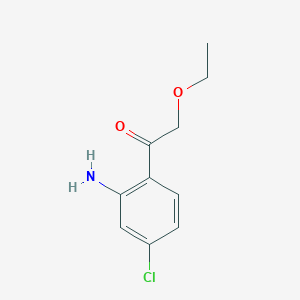
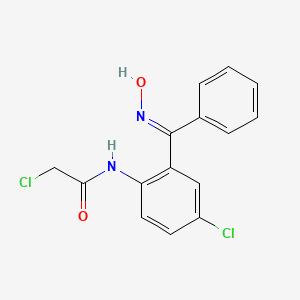

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)
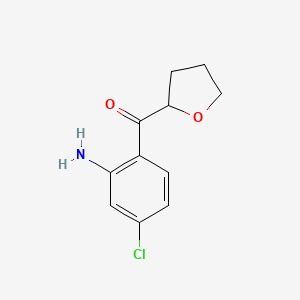
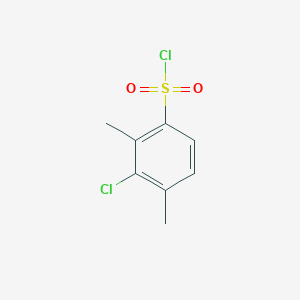
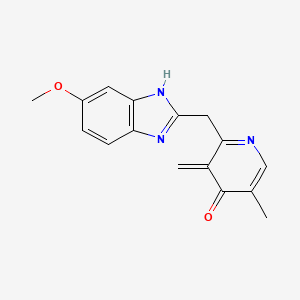
![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)
